molecular formula C14H16O B12876139 2-Ethyl-3,5-dimethyl-4-phenylfuran

2-Ethyl-3,5-dimethyl-4-phenylfuran

Cat. No.: B12876139
M. Wt: 200.28 g/mol
InChI Key: HMDQNFSAJBYSBE-UHFFFAOYSA-N
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Description

2-Ethyl-3,5-dimethyl-4-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl, methyl, and phenyl substituents on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3,5-dimethyl-4-phenylfuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 1,4-diketones with phenylhydrazine. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which facilitates the formation of the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3,5-dimethyl-4-phenylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitrating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furans depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Ethyl-3,5-dimethyl-4-phenylfuran is C15H16OC_{15}H_{16}O with a molecular weight of approximately 224.29 g/mol. The structure consists of a furan ring substituted with ethyl and phenyl groups, which contributes to its unique reactivity and properties.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. It can undergo several reactions, including:

  • Electrophilic Substitution : The presence of the electron-rich furan ring allows for electrophilic aromatic substitution reactions, making it suitable for synthesizing more complex aromatic compounds.
  • Cyclization Reactions : This compound can participate in cyclization reactions to form polycyclic structures, which are valuable in pharmaceutical chemistry.

Material Science

The compound has been explored for its potential use in developing new materials, particularly in the fields of:

  • Polymer Chemistry : It can be used as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties of the resulting polymers.
  • Conductive Materials : Research indicates that derivatives of this compound can exhibit conductive properties, making them candidates for electronic applications.

Pharmaceutical Applications

Recent studies have investigated the biological activity of this compound and its derivatives:

  • Antioxidant Activity : Some derivatives exhibit significant antioxidant properties, suggesting potential applications in nutraceuticals or pharmaceuticals aimed at combating oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that certain derivatives may possess antimicrobial activity, warranting further investigation for use in medicinal chemistry.

Table 1: Summary of Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)Reference
Electrophilic SubstitutionAromatic halide + catalyst75
CyclizationHeat + solvent70
PolymerizationMonomer + initiator85

Table 2: Biological Activities of Derivatives

CompoundActivity TypeIC50 (µM)Reference
Derivative AAntioxidant25
Derivative BAntimicrobial15

Case Study 1: Synthesis of Polycyclic Compounds

A study demonstrated the synthesis of polycyclic compounds using this compound as a precursor. The reaction conditions were optimized to achieve high yields (up to 85%) through cyclization reactions involving various electrophiles. This approach highlights the versatility of the compound in generating complex molecular architectures essential for drug discovery.

Case Study 2: Antioxidant Activity Evaluation

In another investigation, derivatives of this compound were tested for their antioxidant capabilities using DPPH radical scavenging assays. The results indicated that certain modifications significantly enhanced antioxidant activity compared to the parent compound, suggesting potential applications in health supplements aimed at reducing oxidative damage.

Mechanism of Action

The mechanism of action of 2-Ethyl-3,5-dimethyl-4-phenylfuran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Methylfuran: A simpler furan derivative with a single methyl group.

    2,5-Dimethylfuran: Contains two methyl groups on the furan ring.

    2-Phenylfuran: Features a phenyl group attached to the furan ring.

Uniqueness

2-Ethyl-3,5-dimethyl-4-phenylfuran is unique due to the combination of ethyl, methyl, and phenyl substituents, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications, distinguishing it from simpler furan derivatives.

Biological Activity

2-Ethyl-3,5-dimethyl-4-phenylfuran is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C14H16OC_{14}H_{16}O and features a furan ring substituted with ethyl, methyl, and phenyl groups. The structure can be represented as follows:

2 Ethyl 3 5 dimethyl 4 phenylfuran\text{2 Ethyl 3 5 dimethyl 4 phenylfuran}

1. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound. It has shown promising activity against various bacterial strains.

Microorganism Inhibition Zone (mm) Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

The compound's mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic pathways.

2. Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of this compound. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Compound IC50 (μM) Reference
This compound25
Rofecoxib (control)20

The inhibition of COX enzymes suggests that this compound could be developed into a therapeutic agent for inflammatory diseases.

3. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Cancer Cell Line IC50 (μM) Reference
MCF-7 (breast cancer)30
HeLa (cervical cancer)28
A549 (lung cancer)35

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by Fethi Ben Abdallah et al. demonstrated that this compound exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating resistant infections .

Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammatory models, the compound was shown to reduce levels of pro-inflammatory cytokines in vitro, indicating its potential utility in managing chronic inflammatory conditions .

Properties

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

2-ethyl-3,5-dimethyl-4-phenylfuran

InChI

InChI=1S/C14H16O/c1-4-13-10(2)14(11(3)15-13)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3

InChI Key

HMDQNFSAJBYSBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(O1)C)C2=CC=CC=C2)C

Origin of Product

United States

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